3-(2-chloroethyl)-1,2-thiazole
CAS No.: 1314966-56-7
Cat. No.: VC11627036
Molecular Formula: C5H6ClNS
Molecular Weight: 147.63 g/mol
Purity: 95
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 1314966-56-7 |
---|---|
Molecular Formula | C5H6ClNS |
Molecular Weight | 147.63 g/mol |
IUPAC Name | 3-(2-chloroethyl)-1,2-thiazole |
Standard InChI | InChI=1S/C5H6ClNS/c6-3-1-5-2-4-8-7-5/h2,4H,1,3H2 |
Standard InChI Key | ORIDNYHFCZXSAC-UHFFFAOYSA-N |
Canonical SMILES | C1=CSN=C1CCCl |
Introduction
Structural Characteristics and Molecular Properties
Atomic Composition and Bonding
The molecular structure of 3-(2-chloroethyl)-1,2-thiazole comprises a thiazole ring (C₃H₃NS) fused with a 2-chloroethyl substituent (-CH₂CH₂Cl) at the 3-position . The thiazole ring itself consists of three carbon atoms, one nitrogen atom, and one sulfur atom arranged in a planar aromatic system. The chloroethyl group introduces a polar C-Cl bond, enhancing the molecule’s electrophilic reactivity. Key structural descriptors include:
The molecule’s aromaticity arises from the delocalized π-electron system, stabilized by resonance between the nitrogen and sulfur atoms. This electronic structure facilitates interactions with biological targets, particularly enzymes and receptors sensitive to electron-rich heterocycles .
Predicted Physicochemical Properties
Collision cross-section (CCS) data, derived from ion mobility spectrometry, provide insights into the compound’s gas-phase behavior (Table 1) . These values are critical for mass spectrometry-based identification in complex matrices.
Table 1: Predicted Collision Cross-Section (CCS) Values for 3-(2-Chloroethyl)-1,2-Thiazole Adducts
Adduct | m/z | CCS (Ų) |
---|---|---|
[M+H]+ | 147.99823 | 126.5 |
[M+Na]+ | 169.98017 | 139.2 |
[M+NH₄]+ | 165.02477 | 136.7 |
[M-H]- | 145.98367 | 128.5 |
The [M+H]+ adduct exhibits the smallest CCS (126.5 Ų), suggesting a compact conformation in the gas phase, while sodiated ([M+Na]+) and ammoniated ([M+NH₄]+) forms adopt more extended geometries .
Synthetic Methodologies and Reaction Pathways
Historical Context in Thiazole Synthesis
While no direct synthetic route for 3-(2-chloroethyl)-1,2-thiazole has been published, analogous protocols for chlorinated thiazoles offer plausible strategies. For example, the synthesis of 3-chloro-1,2-benzisothiazole involves chlorination of 1,2-benzisothiazolin-3-one using bis(trichloromethyl) carbonate (triphosgene) under catalytic conditions . Adapting this method, 3-(2-chloroethyl)-1,2-thiazole could theoretically be synthesized via:
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Ring Formation: Condensation of 2-aminoethanethiol with a chloroacetyl chloride derivative to form the thiazole core.
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Chlorination: Introduction of the chloroethyl group using phosphorus oxychloride (POCl₃) or similar agents.
A hypothetical reaction scheme is proposed:
This pathway mirrors the use of POCl₃ in benzisothiazole chlorination, where temperatures of 80–130°C and organic amine catalysts (e.g., tetramethylguanidine) optimize yields .
Challenges in Purification and Isolation
Vacuum distillation (e.g., 130°C at 10 mbar) and solvent recrystallization (e.g., toluene) are effective for isolating chlorinated thiazoles . For 3-(2-chloroethyl)-1,2-thiazole, these methods would separate the product from unreacted starting materials and byproducts like HCl or phosphorylated residues.
Physicochemical and Spectroscopic Profiles
Thermal Stability and Phase Behavior
The compound’s melting point is undocumented, but related chlorothiazoles (e.g., 3-chloro-1,2-benzisothiazole) melt at 39–41°C . Differential scanning calorimetry (DSC) would clarify its thermal transitions, while thermogravimetric analysis (TGA) could assess decomposition thresholds.
Spectroscopic Signatures
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Infrared (IR) Spectroscopy: Expected peaks include ν(C-Cl) at 650–750 cm⁻¹ and ν(C=S) at 1050–1250 cm⁻¹ .
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Nuclear Magnetic Resonance (NMR):
Future Research Directions
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Synthetic Optimization: Develop one-pot methodologies to improve yield and scalability.
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Biological Screening: Evaluate antimicrobial, anticancer, and herbicidal activities in vitro.
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Computational Modeling: Predict binding affinities for targets like tubulin or fungal cytochrome P450 enzymes.
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